molecular formula C4H7NO B7823231 N-Vinylacetamide CAS No. 28408-65-3

N-Vinylacetamide

Cat. No. B7823231
CAS RN: 28408-65-3
M. Wt: 85.10 g/mol
InChI Key: RQAKESSLMFZVMC-UHFFFAOYSA-N
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Patent
US04554377

Procedure details

The pyrolysis apparatus consisted of a 250 ml 3-neck flask for vaporization immersed in an oil bath at 150° (fitted with a nitrogen inlet, a dropping funnel, a magnetic stirrer and an outlet to the pyrolysis tube); a quartz (20 inch×1inch) pyrolysis tube (packed with stainless steel shavings and heated to 580° C. with a heating tape); and two traps, the first in ice-water and the second in CO2 acetone. The internal pressure was 7-10 mm and the internal nitrogen flow was ~1 liter/min. (~10 ml/min. at 1 atm). The N-α-methoxy-ethyl acetamide was added to the vaporization flask in small (25 grams) portions to prevent the disproportionation that sometime occurred with larger quantities being heated longer times. The N-α-methoxy-ethyl acetamide evapoarated and passed through the pyrolysis tube at ~1 gram/min. In a typical run 103 grams of N-α-methoxy-ethyl acetamide gave 3.5 grams of residue and 72 grams of N-vinyl acetamide. The residues in the two traps were combined, diluted with 75 ml of MeOH, treated with 1 gram of activated charcoal. The methanol was evaporated and the residue distilled 79°-80° at 1.7 mm to give 71 grams of white crystals (95%).
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
CO2 acetone
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][CH:3]([NH:5][C:6](=[O:8])[CH3:7])[CH3:4]>C(=O)=O.CC(C)=O>[CH3:1][O:2][CH:3]([NH:5][C:6](=[O:8])[CH3:7])[CH3:4].[CH:6]([NH:5][C:3](=[O:2])[CH3:4])=[CH2:7] |f:1.2|

Inputs

Step One
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(C)NC(C)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(C)NC(C)=O
Step Four
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Five
Name
CO2 acetone
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(=O)=O.CC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
580 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The pyrolysis apparatus consisted of a 250 ml 3-neck flask for vaporization
CUSTOM
Type
CUSTOM
Details
immersed in an oil bath at 150°
CUSTOM
Type
CUSTOM
Details
(fitted with a nitrogen inlet, a dropping funnel, a magnetic stirrer and an outlet to the pyrolysis tube)
TEMPERATURE
Type
TEMPERATURE
Details
being heated longer times

Outcomes

Product
Name
Type
product
Smiles
COC(C)NC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 103 g
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 3.5 g
Name
Type
product
Smiles
C(=C)NC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 72 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04554377

Procedure details

The pyrolysis apparatus consisted of a 250 ml 3-neck flask for vaporization immersed in an oil bath at 150° (fitted with a nitrogen inlet, a dropping funnel, a magnetic stirrer and an outlet to the pyrolysis tube); a quartz (20 inch×1inch) pyrolysis tube (packed with stainless steel shavings and heated to 580° C. with a heating tape); and two traps, the first in ice-water and the second in CO2 acetone. The internal pressure was 7-10 mm and the internal nitrogen flow was ~1 liter/min. (~10 ml/min. at 1 atm). The N-α-methoxy-ethyl acetamide was added to the vaporization flask in small (25 grams) portions to prevent the disproportionation that sometime occurred with larger quantities being heated longer times. The N-α-methoxy-ethyl acetamide evapoarated and passed through the pyrolysis tube at ~1 gram/min. In a typical run 103 grams of N-α-methoxy-ethyl acetamide gave 3.5 grams of residue and 72 grams of N-vinyl acetamide. The residues in the two traps were combined, diluted with 75 ml of MeOH, treated with 1 gram of activated charcoal. The methanol was evaporated and the residue distilled 79°-80° at 1.7 mm to give 71 grams of white crystals (95%).
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
CO2 acetone
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][CH:3]([NH:5][C:6](=[O:8])[CH3:7])[CH3:4]>C(=O)=O.CC(C)=O>[CH3:1][O:2][CH:3]([NH:5][C:6](=[O:8])[CH3:7])[CH3:4].[CH:6]([NH:5][C:3](=[O:2])[CH3:4])=[CH2:7] |f:1.2|

Inputs

Step One
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(C)NC(C)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(C)NC(C)=O
Step Four
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Five
Name
CO2 acetone
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(=O)=O.CC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
580 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The pyrolysis apparatus consisted of a 250 ml 3-neck flask for vaporization
CUSTOM
Type
CUSTOM
Details
immersed in an oil bath at 150°
CUSTOM
Type
CUSTOM
Details
(fitted with a nitrogen inlet, a dropping funnel, a magnetic stirrer and an outlet to the pyrolysis tube)
TEMPERATURE
Type
TEMPERATURE
Details
being heated longer times

Outcomes

Product
Name
Type
product
Smiles
COC(C)NC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 103 g
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 3.5 g
Name
Type
product
Smiles
C(=C)NC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 72 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04554377

Procedure details

The pyrolysis apparatus consisted of a 250 ml 3-neck flask for vaporization immersed in an oil bath at 150° (fitted with a nitrogen inlet, a dropping funnel, a magnetic stirrer and an outlet to the pyrolysis tube); a quartz (20 inch×1inch) pyrolysis tube (packed with stainless steel shavings and heated to 580° C. with a heating tape); and two traps, the first in ice-water and the second in CO2 acetone. The internal pressure was 7-10 mm and the internal nitrogen flow was ~1 liter/min. (~10 ml/min. at 1 atm). The N-α-methoxy-ethyl acetamide was added to the vaporization flask in small (25 grams) portions to prevent the disproportionation that sometime occurred with larger quantities being heated longer times. The N-α-methoxy-ethyl acetamide evapoarated and passed through the pyrolysis tube at ~1 gram/min. In a typical run 103 grams of N-α-methoxy-ethyl acetamide gave 3.5 grams of residue and 72 grams of N-vinyl acetamide. The residues in the two traps were combined, diluted with 75 ml of MeOH, treated with 1 gram of activated charcoal. The methanol was evaporated and the residue distilled 79°-80° at 1.7 mm to give 71 grams of white crystals (95%).
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
CO2 acetone
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][CH:3]([NH:5][C:6](=[O:8])[CH3:7])[CH3:4]>C(=O)=O.CC(C)=O>[CH3:1][O:2][CH:3]([NH:5][C:6](=[O:8])[CH3:7])[CH3:4].[CH:6]([NH:5][C:3](=[O:2])[CH3:4])=[CH2:7] |f:1.2|

Inputs

Step One
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(C)NC(C)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(C)NC(C)=O
Step Four
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Five
Name
CO2 acetone
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(=O)=O.CC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
580 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The pyrolysis apparatus consisted of a 250 ml 3-neck flask for vaporization
CUSTOM
Type
CUSTOM
Details
immersed in an oil bath at 150°
CUSTOM
Type
CUSTOM
Details
(fitted with a nitrogen inlet, a dropping funnel, a magnetic stirrer and an outlet to the pyrolysis tube)
TEMPERATURE
Type
TEMPERATURE
Details
being heated longer times

Outcomes

Product
Name
Type
product
Smiles
COC(C)NC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 103 g
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 3.5 g
Name
Type
product
Smiles
C(=C)NC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 72 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.